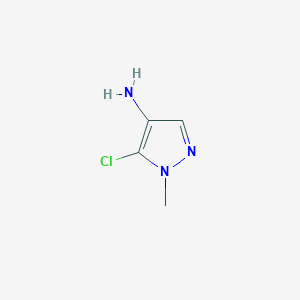

5-chloro-1-methyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 5-chloro-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGWNOSKFDRZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-1-methyl-1H-pyrazol-4-amine CAS 406189-04-6 properties

The following technical guide details the properties, synthesis, and applications of 5-chloro-1-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block in modern medicinal chemistry.

CAS Registry Number: 406189-04-6 Chemical Formula: C₄H₆ClN₃ Molecular Weight: 131.56 g/mol

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-4-amine is a specialized "privileged scaffold" used extensively in the discovery of small-molecule kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine at position 4 and an electrophilic chlorine atom at position 5. This duality allows for sequential functionalization, making it an ideal core for fragment-based drug design (FBDD), particularly in targeting ATP-binding pockets of enzymes like IRAK4 , LRRK2 , and JAK family kinases.

Physicochemical Profile

The compound typically exists as a solid free base or as a hydrochloride salt. Its amphoteric nature (basic amine, electron-deficient pyrazole ring) dictates its solubility and stability profile.

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |

| Melting Point | 64–68 °C (Free Base) | Salt forms (e.g., HCl) melt >150 °C. |

| Boiling Point | ~235 °C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa (Conjugate Acid) | ~3.5 – 4.2 | The 5-chloro substituent lowers basicity compared to 1-methyl-4-aminopyrazole. |

| LogP | ~0.5 | Moderate hydrophilicity; good for oral bioavailability. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (Free Base); High (HCl salt). |

Synthetic Routes & Manufacturing

The industrial synthesis of CAS 406189-04-6 prioritizes regioselectivity to avoid the formation of the 3-chloro isomer. The most robust protocol involves the nitration-reduction sequence of a pre-functionalized 5-chloropyrazole.

Primary Synthetic Workflow

The synthesis begins with the lithiation of 1-methylpyrazole to install the chlorine atom, followed by electrophilic nitration at the 4-position, and finally, chemoselective reduction.

Figure 1: Step-wise industrial synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine.

Critical Process Parameters

-

Regiocontrol in Step 1: 1-Methylpyrazole directs lithiation to C5 due to the coordination of the lithium to the N2 nitrogen (Directed Ortho Metalation - DOM).

-

Nitration Safety: The nitration of chloropyrazoles can be exothermic. Temperature control (<10°C) is vital to prevent thermal runaway.

-

Reduction Selectivity: Catalytic hydrogenation (H₂/Pd) must be carefully monitored to avoid hydrodechlorination (stripping the Cl atom). Iron-mediated reduction (Fe/NH₄Cl) or SnCl₂ are often preferred to preserve the halogen.

Reactivity & Medicinal Chemistry Applications

The value of this scaffold lies in its ability to serve as a linchpin connecting two different pharmacophores.

Orthogonal Functionalization

The C4-amine and C5-chloride allow medicinal chemists to build libraries using sequential cross-coupling and amidation reactions.

Figure 2: Orthogonal reactivity profile. The C4-amine is typically derivatized first to avoid catalyst poisoning in subsequent Pd-catalyzed steps.

Case Study: IRAK4 Inhibitor Synthesis

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors often utilize the aminopyrazole core to form hydrogen bonds with the kinase hinge region.

-

Mechanism: The exocyclic amine (N4) acts as a hydrogen bond donor to the hinge residue (e.g., Met, Glu).

-

Role of Chlorine: The C5-chlorine atom fills a hydrophobic pocket (gatekeeper region) or provides electronic modulation to the pyrazole ring, reducing metabolic oxidation.

-

Protocol Insight: In the synthesis of IRAK4 leads, the amine is often coupled to a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The 5-chloro group remains intact to maintain potency.[1]

Experimental Protocols

Protocol A: Handling and Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and air-sensitive over long periods.

-

Safety: The compound is an irritant (H315, H319, H335) . Wear nitrile gloves and use a fume hood. Avoid contact with strong oxidizing agents.

Protocol B: Standard Amide Coupling (Hinge Binder Synthesis)

This protocol describes coupling the amine to a carboxylic acid, a standard first step in drug synthesis.

-

Reagents: Carboxylic acid (1.0 eq), CAS 406189-04-6 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid in DMF at 0°C.

-

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

-

Add 5-chloro-1-methyl-1H-pyrazol-4-amine in one portion.

-

Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

-

Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Validation: Monitor by LC-MS (ESI+). Expect [M+H]⁺ peak corresponding to Product Mass.

References

-

Synthesis of Pyrazole Derivatives: ChemicalBook. "5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis."[2]

-

IRAK4 Inhibitor Discovery: ACS Medicinal Chemistry Letters. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4."

-

Nitration Methodologies: National Institutes of Health (PMC). "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration."

-

Structural Data: PubChemLite. "5-chloro-1-methyl-1h-pyrazol-4-amine dihydrochloride Structure & Mass."[3]

-

Suzuki/Buchwald Coupling on Pyrazoles: MDPI. "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings."

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Chloro-1-methyl-1H-pyrazol-4-amine

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) has emerged as a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery. Its structural architecture—comprising an electron-rich pyrazole core, a nucleophilic amino handle, and a lipophilic chlorine substituent—offers a unique balance of reactivity and binding potential. This whitepaper provides a comprehensive technical analysis of this intermediate, detailing its synthesis, reactivity profile, and critical role in the development of therapeutics targeting JAK1, TYK2, and LRRK2 pathways.

Chemical Identity & Physical Properties[1][2]

The compound is a trisubstituted pyrazole derivative. The specific arrangement of the methyl, amino, and chloro groups creates a distinct electronic environment that influences both its synthetic behavior and its interaction with biological targets.

Identification Data[3][4][5]

| Parameter | Detail |

| IUPAC Name | 5-Chloro-1-methyl-1H-pyrazol-4-amine |

| CAS Number | 406189-04-6 |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| SMILES | CN1C(=C(C=N1)N)Cl |

| Appearance | Off-white to yellow solid (often supplied as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |

Structural Analysis

-

1-Methyl Group: Blocks tautomerism, fixing the bond localization and ensuring a defined hydrogen bond acceptor/donor profile in the binding pocket.

-

4-Amino Group: Acts as the primary nucleophile for scaffold elongation. In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

-

5-Chloro Substituent: Provides two key functions:

-

Steric/Electronic Modulation: It fills hydrophobic pockets (e.g., the gatekeeper region) and modulates the pKa of the adjacent amine.

-

Metabolic Stability: Halogenation can block metabolic oxidation at the C5 position.

-

Synthetic Methodologies

The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine requires precise regiocontrol to avoid halogenation at the C3 position. Two primary routes are prevalent in industrial and research settings.

Route A: Regioselective Chlorination via Carbamate Protection (Recommended)

This method, adapted from recent patent literature (e.g., EP 4 011 865), offers high regioselectivity and yield. It utilizes the directing effects of a Boc-protected amine to guide the chlorination to the C5 position using N-chlorosuccinimide (NCS).

Protocol Workflow:

-

Protection: 1-Methyl-1H-pyrazol-4-amine is protected with Boc₂O.

-

Halogenation: The carbamate is treated with NCS.[1] The steric bulk and electronic directing effects favor C5 substitution over C3.

-

Deprotection: Acidic hydrolysis yields the target amine salt.

Figure 1: Regioselective synthesis via Boc-protection strategy ensuring C5 chlorination.

Route B: Nitro Reduction (Traditional)

An alternative approach involves the reduction of 5-chloro-1-methyl-4-nitropyrazole.

-

Reagents: Sodium borohydride (

) with Nickel(II) acetate ( -

Note: This route depends on the availability of the 5-chloro-4-nitro precursor, which is often synthesized via nitration of 5-chloro-1-methylpyrazole.

Reactivity Profile & Experimental Guidelines

Nucleophilic Behavior (Amine)

The C4-amino group is the primary reactive center. It exhibits typical aniline-like nucleophilicity but is modulated by the electron-withdrawing 5-chloro group, making it slightly less reactive than the non-chlorinated analog.

-

Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides. This is the standard linkage in JAK inhibitors.

-

SNAr Reactions: Acts as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions with electron-deficient heterocycles (e.g., chloropyrimidines, chloropyrrolopyrimidines).

Electrophilic Stability (Chlorine)

Unlike typical aryl chlorides, the 5-chloro group on the electron-rich pyrazole ring is relatively stable towards nucleophilic displacement under mild conditions.

-

Cross-Coupling: While less reactive than bromides, the 5-chloro group can participate in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) if forced, but in most medicinal chemistry applications, the chlorine is intended to remain in the final molecule.

Experimental Protocol: Amide Coupling (Example)

Objective: Coupling 5-chloro-1-methyl-1H-pyrazol-4-amine with a carboxylic acid (R-COOH).

-

Dissolution: Dissolve R-COOH (1.0 equiv) in anhydrous DMF or DCM.

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the activated ester.

-

Addition: Add 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = MW_Acid + 131.5 - 18).

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in the design of ATP-competitive kinase inhibitors. The pyrazole ring mimics the purine ring of ATP, while the substituents tune selectivity.

Case Study: JAK1/TYK2 Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the 5-chloro-1-methyl-1H-pyrazol-4-amine moiety is frequently linked to a macrocycle or a core heterocyclic hinge binder.

-

Mechanism: The pyrazole amine NH acts as a hydrogen bond donor to the hinge region (e.g., Glu residue).

-

Role of Cl: The 5-chloro group occupies a small hydrophobic pocket near the gatekeeper residue, enhancing selectivity for JAK1 over other kinases.

Case Study: LRRK2 Inhibitors

For Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors (Parkinson's disease targets), this amine is coupled to pyrrolo[2,3-d]pyrimidine cores.[2] The resulting urea or amide linkage orients the pyrazole to interact with the kinase P-loop.

Figure 2: Therapeutic targets utilizing the 5-chloro-1-methyl-1H-pyrazol-4-amine scaffold.

Safety and Handling

-

Hazard Classification: GHS Warning.

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base may darken upon oxidation; the HCl salt is more stable.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Synthesis via Boc-Protection: Patent EP 4 011 865 A1. Bridged Heterocyclyl-Substituted Pyrimidine Compound. (2020).[2][1]

-

Application in NIK Inhibitors: Patent WO 2023/217851 A1. Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase. (2023).[3]

-

Application in LRRK2 Inhibitors: Patent EP 3 722 298 A1.[2] Pyrrolo(pyrazolo)pyrimidine Derivative as LRRK2 Inhibitor. (2020).[2]

-

Chemical Properties & Safety: Sigma-Aldrich Product Sheet. 5-Chloro-1-methyl-1H-pyrazol-4-amine.

Sources

5-amino-4-chloro-1-methylpyrazole synonyms and nomenclature

This guide provides an in-depth technical analysis of 5-amino-4-chloro-1-methylpyrazole , a critical heterocyclic building block in medicinal chemistry. It addresses the precise nomenclature, structural identity, synthesis, and analytical characterization of the molecule, designed for researchers in drug discovery and agrochemical development.

Nomenclature, Structural Identity, and Analytical Characterization

Core Identity & Nomenclature

Precise nomenclature is paramount for this molecule due to the potential for numbering ambiguity in the pyrazole ring system. The position of the substituents (amino, chloro, methyl) relative to the nitrogen atoms defines its regulatory and chemical identity.

| Attribute | Technical Detail |

| Primary Name | 5-Amino-4-chloro-1-methylpyrazole |

| IUPAC Name | 4-Chloro-1-methyl-1H-pyrazol-5-amine |

| CAS Registry Number | 105675-84-1 |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| InChI Key | KBQPYSOTIJRDQC-UHFFFAOYSA-N |

| SMILES | CN1N=CC(Cl)=C1N |

| Common Synonyms | 1-Methyl-4-chloro-5-aminopyrazole; 4-Chloro-1-methyl-5-aminopyrazole; 5-Amino-4-chloro-1-methyl-1H-pyrazole |

1.1 Structural Numbering Logic

The numbering of the pyrazole ring starts at the nitrogen atom bearing the substituent (in this case, the methyl group) to minimize the locants of the other functional groups, or based on tautomeric priority.

-

Position 1 (N): Substituted with a Methyl group. This locks the tautomer, preventing the hydrogen shift common in N-unsubstituted pyrazoles.

-

Position 2 (N): The pyridinic nitrogen (double bonded).

-

Position 3 (C): Unsubstituted methine (CH).

-

Position 5 (C): Substituted with the Amino group (-NH₂).

Note on Ambiguity: If the molecule were named "3-amino-4-chloro-1-methylpyrazole," it would imply the amino group is at position 3, which is a distinct regioisomer. The "5-amino" designation confirms the amino group is adjacent to the N-methylated nitrogen.

Figure 1: Numbering scheme of 5-amino-4-chloro-1-methylpyrazole showing substituent positions.

Synthesis & Production Context

The synthesis of 5-amino-4-chloro-1-methylpyrazole typically proceeds via the electrophilic chlorination of the parent compound, 1-methyl-5-aminopyrazole (CAS 1192-21-8). This route is preferred over ring closure of chlorinated precursors due to higher regioselectivity.

2.1 Reaction Pathway

The amino group at position 5 activates the pyrazole ring, making the 4-position highly nucleophilic and susceptible to electrophilic aromatic substitution.

Reagents:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is preferred for mild conditions, though Sulfuryl Chloride (SO₂Cl₂) can be used for scale-up.

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

Figure 2: Synthesis via electrophilic chlorination of the parent aminopyrazole.

Analytical Characterization Protocol

To validate the identity of CAS 105675-84-1 , researchers must confirm the loss of the C4-proton and the retention of the N-methyl and Amino groups.

3.1 Nuclear Magnetic Resonance (NMR)

The key differentiator between the starting material and the product is the disappearance of the signal at ~5.5 ppm (C4-H) and a slight downfield shift of the C3-H signal due to the inductive effect of the chlorine.

| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 3.65 | Singlet (s) | 3H | N-CH₃ (Methyl) |

| 4.00 - 5.50 | Broad (br s) | 2H | -NH₂ (Amino) | |

| 7.30 - 7.40 | Singlet (s) | 1H | C3-H (Aromatic) | |

| ¹³C NMR | ~35.0 | - | - | N-CH₃ |

| ~100.0 | - | - | C4-Cl (Quaternary) | |

| ~135.0 | - | - | C3-H | |

| ~145.0 | - | - | C5-NH₂ (Quaternary) |

Note: Chemical shifts may vary slightly depending on the solvent (CDCl₃ vs. DMSO-d₆).

3.2 Experimental Protocol: Identity Verification

Objective: Confirm purity and structure of a batch of 5-amino-4-chloro-1-methylpyrazole.

-

Sample Preparation: Dissolve 10 mg of the solid sample in 0.6 mL of DMSO-d₆. Ensure complete solubility; the compound is moderately polar.

-

¹H NMR Acquisition:

-

Set spectral width to -2 to 14 ppm.

-

Acquire at least 16 scans to resolve the broad amino peak.

-

Pass Criteria: Observation of a singlet at ~3.6 ppm (Methyl) and a singlet at ~7.3 ppm (C3-H). Absence of a doublet or signal at ~5.5 ppm (which would indicate unreacted starting material).

-

-

Mass Spectrometry (LC-MS):

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Expected Mass: [M+H]⁺ = 132.0 (³⁵Cl isotope) and 134.0 (³⁷Cl isotope) in a 3:1 ratio.

-

Pass Criteria: Presence of the characteristic chlorine isotope pattern.

-

Applications in Drug Development

This molecule serves as a "privileged scaffold" intermediate. The amino group allows for amide coupling or urea formation, while the chlorine atom at the 4-position blocks metabolic oxidation (preventing ring opening) or serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 219740 (Related Parent). PubChem. Available at: [Link]

-

Beilstein Institute. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. RSC Advances.[2] Available at: [Link]

Sources

Comprehensive Technical Guide on 5-Chloro-1-methyl-1H-pyrazol-4-amine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern drug discovery, functionalized heterocycles serve as the foundational architecture for novel active pharmaceutical ingredients (APIs). 5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) is a highly specialized pyrazole derivative widely utilized in the synthesis of kinase inhibitors and cyclic ether pyrazol-4-yl-heterocyclyl-carboxamides[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its integration into complex synthetic workflows.

Structural & Physicochemical Profiling

The utility of 5-chloro-1-methyl-1H-pyrazol-4-amine stems directly from its highly tuned electronic and steric environment. The pyrazole core acts as a robust bioisostere for aromatic rings and amides, offering excellent metabolic stability.

Mechanistic Structural Causality

-

N1-Methylation: The addition of a methyl group at the N1 position eliminates tautomerization. This locks the molecule into a single structural isomer, which is a critical requirement for ensuring predictable regioselectivity during downstream structure-activity relationship (SAR) optimization.

-

C5-Chlorination: The chlorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent C4-amine, significantly lowering its pKa. While this makes the amine less nucleophilic, it provides exceptional stability against premature oxidation—a common failure point in multi-step syntheses involving electron-rich amino-heterocycles.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound, essential for stoichiometric calculations and analytical tracking[2][3].

| Property | Value |

| IUPAC Name | 5-chloro-1-methylpyrazol-4-amine |

| CAS Number | 406189-04-6 |

| Molecular Formula | C |

| Molecular Weight | 131.56 g/mol |

| Monoisotopic Mass | 131.02502 Da |

| SMILES String | CN1N=CC(N)=C1Cl |

| InChIKey | HHGWNOSKFDRZHS-UHFFFAOYSA-N |

| Primary Adduct (ESI+) | [M+H] |

Mechanistic Role in Synthetic Chemistry

Because the C4-amine is electronically deactivated by the adjacent C5-chlorine, standard ambient-temperature coupling conditions often result in poor yields. To successfully incorporate this building block into larger scaffolds (such as carboxamide-linked target molecules), synthetic chemists must utilize highly efficient coupling reagents and thermal driving forces.

Fig 1. Synthetic and biological evaluation workflow for 5-chloro-1-methyl-1H-pyrazol-4-amine.

Experimental Protocol: Optimized Amide Coupling

This self-validating protocol is designed to overcome the inherent low nucleophilicity of the C4-amine when synthesizing complex pyrazol-4-yl-carboxamides[1].

Step-by-Step Methodology:

-

Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: HATU rapidly forms a highly reactive, stabilization-enhanced active ester. DIPEA acts as a non-nucleophilic base to neutralize the acidic byproducts without interfering with the active ester.

-

-

Nucleophilic Addition: Add 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 eq) to the activated mixture. Elevate the reaction temperature to 50°C and stir for 12–16 hours under an inert nitrogen atmosphere.

-

Causality: The -I effect of the C5-chlorine creates an activation energy barrier for the amine. Mild heating (50°C) provides the necessary thermodynamic push to drive the reaction to completion without degrading the pyrazole core.

-

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO

to neutralize residual acid. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na -

Purification: Purify the crude product via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 98:2 to 90:10).

Analytical Validation: LC-MS/MS Method

To ensure the integrity of the starting material and track the progress of the coupling reaction, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid provides an abundant source of protons, which is strictly required to efficiently ionize the primary amine in positive mode, yielding a robust[M+H]

signal.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a mobile phase gradient from 5% Acetonitrile (with 0.1% FA) to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

-

Causality: The pyrazole amine is relatively polar and will elute early. A steep, rapid gradient ensures the analyte is focused into a sharp, narrow chromatographic band, maximizing the signal-to-noise ratio.

-

-

Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor for the exact monoisotopic mass adduct at m/z 132.03230.

Safety, Handling, and Storage

As with all halogenated amino-heterocycles, strict adherence to safety protocols is mandatory[3].

-

Hazard Statements: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling Causality: Primary amines can act as dermal sensitizers, and the chlorinated pyrazole core can be reactive under physiological conditions. All handling must be performed inside a certified chemical fume hood using nitrile gloves and safety goggles.

-

Storage: Store in a tightly sealed container under inert gas (Argon or Nitrogen) in a cool, dry environment. Depending on the supplier's specific formulation (e.g., free base vs. hydrochloride salt), cold-chain transportation and sub-ambient storage may be required to prevent long-term oxidative degradation[4].

References

-

Title: 5-chloro-1-methyl-1h-pyrazol-4-amine dihydrochloride (C4H6ClN3) - PubChemLite | Source: uni.lu | URL: 2

-

Title: AU2013322736A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use | Source: google.com | URL: 1

-

Title: 5-Chloro-1-methyl-1H-pyrazol-4-amine | Source: sigmaaldrich.com | URL: 3

-

Title: 406189-04-6|5-Chloro-1-methyl-1H-pyrazol-4-amine | Source: bldpharm.com | URL: 4

Sources

- 1. AU2013322736A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 2. PubChemLite - 5-chloro-1-methyl-1h-pyrazol-4-amine dihydrochloride (C4H6ClN3) [pubchemlite.lcsb.uni.lu]

- 3. 5-Chloro-1-methyl-1H-pyrazol-4-amine | 406189-04-6 [sigmaaldrich.com]

- 4. 406189-04-6|5-Chloro-1-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Core Differences Between 5-Chloro- and 3-Chloro Pyrazole Amines

Abstract

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between constitutional isomers is paramount. This guide provides a deep dive into the distinct chemical personalities of 5-chloro- and 3-chloro pyrazole amines. We will move beyond simple definitions to explore the critical impact of the chlorine substituent's position on the synthesis, spectroscopic properties, and, most importantly, the reactivity of these valuable heterocyclic building blocks. This document is structured to provide not just protocols, but the underlying chemical principles that govern the behavior of these molecules, empowering researchers to make more informed decisions in their synthetic strategies.

Introduction: The Significance of Positional Isomerism in Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique arrangement of two adjacent nitrogen atoms allows for a rich variety of interactions with biological targets. The introduction of an amino group and a chlorine atom further enhances its utility, providing handles for synthetic diversification and modulating its physicochemical properties.

However, the simple relocation of the chlorine atom from the 5-position to the 3-position (or vice-versa) dramatically alters the molecule's electronic landscape. This, in turn, dictates its reactivity and synthetic accessibility. A thorough understanding of these differences is not merely academic; it has profound implications for the efficiency of synthetic routes and the properties of the final target molecules. This guide will illuminate these differences, providing a framework for the rational design and synthesis of novel pyrazole-based compounds.

Tautomerism and Nomenclature: A Point of Clarity

A critical aspect of pyrazole chemistry is the phenomenon of prototropic tautomerism. For unsubstituted aminopyrazoles, multiple tautomeric forms can exist in equilibrium. When a chlorine atom is introduced, the situation becomes more complex. For instance, "5-chloro-1H-pyrazol-3-amine" and "3-chloro-1H-pyrazol-5-amine" are, in fact, the same molecule due to tautomerization. The more stable tautomer is generally the one where the pyrazole ring hydrogen resides on the nitrogen atom further from the more electron-withdrawing substituent. However, for the purpose of this guide, and to align with common representations in chemical databases, we will treat them as distinct for the sake of discussing their synthesis and reactivity as if the "NH" is fixed for N-substituted pyrazoles. The true nature of the unsubstituted forms should always be considered, as the reactive species in a given reaction may be a minor tautomer.

Caption: Tautomeric relationship between 5-chloro- and 3-chloro-1H-pyrazole amines.

Synthesis: The Challenge of Regioselectivity

The synthesis of specifically substituted pyrazoles is often a challenge of controlling regioselectivity. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers if the dicarbonyl component is unsymmetrical.

Synthesis of 5-Chloro-1H-pyrazol-3-amine

A common and effective route to 5-chloro-1H-pyrazol-3-amine involves the cyclization of ethyl 3-amino-4,4,4-trichloro-2-butenoate with hydrazine. The trichloromethyl group serves as a precursor to the chloro-substituted carbon.

Caption: Synthetic pathway to 5-chloro-1H-pyrazol-3-amine.

Synthesis of 3-Chloro-1H-pyrazol-5-amine

The synthesis of 3-chloro-1H-pyrazol-5-amine often requires a different strategy to ensure the desired regiochemistry. One approach is to start with a pre-formed pyrazole and introduce the chlorine atom. For example, the Sandmeyer reaction on 3-aminopyrazole can yield 3-chloropyrazole, which can then be further functionalized. A more direct route involves the reduction of a nitro-precursor.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazol-3-amine from 3-chloro-5-nitro-1H-pyrazole [1]

-

Reaction Setup: To a solution of 3-chloro-5-nitro-1H-pyrazole (2.0 g, 13.6 mmol) in methanol (200 mL), add tin(II) chloride (12.8 g, 68 mmol) in portions.

-

Acidification: Slowly add concentrated hydrochloric acid (10 mL) at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Work-up: Remove the organic solvent under reduced pressure. Dilute the residue with distilled water (20 mL) and neutralize to pH 7 with sodium carbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 5-chloro-1H-pyrazol-3-amine.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 3-chloro and 5-chloro isomers, especially in their N-substituted forms where tautomerism is not a factor.

| Property | 5-Chloro-1H-pyrazol-3-amine | 3-Chloro-1H-pyrazol-5-amine |

| ¹H NMR (DMSO-d₆, δ ppm) | ~5.21 (s, 1H, pyrazole-H), ~5.26 (br s, 2H, NH₂), ~11.55 (br s, 1H, NH)[1] | Expected to show a downfield shift for the pyrazole proton due to the proximity of the electron-withdrawing chlorine atom. |

| ¹³C NMR (DMSO-d₆, δ ppm) | The carbon bearing the chlorine (C5) will be significantly downfield compared to the C3 carbon. | The carbon bearing the chlorine (C3) will be downfield. The relative shifts of C4 and C5 will be indicative. |

| Mass Spec (m/z) | Expected [M]+ at 117.01 and [M+2]+ at 119.01 in a ~3:1 ratio, characteristic of a single chlorine atom. | Same as the 5-chloro isomer. |

Note: The exact chemical shifts can vary based on the solvent and concentration. The key is the relative difference in the shifts of the pyrazole ring protons and carbons.

Comparative Reactivity: The Core of the Difference

The electronic nature of the pyrazole ring is significantly influenced by the position of the electron-withdrawing chlorine atom. This has a profound effect on the reactivity of the ring nitrogens, the chloro-substituent itself, and the exocyclic amino group.

Electronic Properties

In 5-chloro-1H-pyrazol-3-amine, the chlorine atom is adjacent to the "pyrrole-like" nitrogen (N1), while in the 3-chloro isomer, it is adjacent to the "pyridine-like" nitrogen (N2). The electron-withdrawing inductive effect of the chlorine atom will be more pronounced on the adjacent atoms. Computational studies have shown that the electron density on the ring nitrogens is a key factor in determining the regioselectivity of N-alkylation.[2]

Caption: Influence of chlorine position on adjacent nitrogen atoms.

Reactivity of the Pyrazole Ring: N-Functionalization

For unsymmetrically substituted pyrazoles, N-alkylation can result in a mixture of two regioisomers. The outcome is governed by both steric and electronic factors.[3]

-

5-Chloro-1H-pyrazol-3-amine: Alkylation is generally favored at the less sterically hindered N1 position, leading to the 1,5-disubstituted pyrazole as the major product.

-

3-Chloro-1H-pyrazol-5-amine: The chlorine at the C3 position exerts a more significant steric hindrance on the N2 position. Therefore, alkylation is also expected to predominantly occur at the N1 position, yielding the 1,3-disubstituted pyrazole.

The choice of base and solvent can significantly influence the isomeric ratio.[3] Stronger, bulkier bases may favor alkylation at the more sterically accessible nitrogen.

Reactivity of the Chloro-Substituent: C-Functionalization

The chlorine atom on the pyrazole ring is a versatile handle for introducing further complexity through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-Cl bond in these reactions is dependent on its position.

-

3-Chloropyrazoles: The C3-Cl bond is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the C5-Cl bond. This is attributed to the electronic environment of the C3 position, which facilitates oxidative addition to the palladium catalyst.

-

5-Chloropyrazoles: The C5-Cl bond can also participate in cross-coupling reactions, but may require more forcing conditions or more active catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloro-1H-pyrazole [4]

-

Reaction Setup: In a reaction vessel, combine the 3-chloro-1H-pyrazole (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq) in a suitable solvent system (e.g., dioxane/water).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

Reactivity of the Amino Group

The nucleophilicity of the exocyclic amino group is also influenced by the position of the chlorine atom.

-

5-Chloro-1H-pyrazol-3-amine: The amino group at the C3 position is less affected by the electron-withdrawing effect of the chlorine at C5. Its nucleophilicity is expected to be higher.

-

3-Chloro-1H-pyrazol-5-amine: The amino group at C5 is closer to the chlorine atom at C3, and its nucleophilicity will be reduced due to the inductive effect. This can make reactions such as acylation or sulfonylation on the amino group more challenging.

Applications in Drug Discovery

The choice between a 3-chloro or 5-chloro pyrazole amine scaffold can have significant consequences for the pharmacological profile of a drug candidate. The position of the chlorine atom can affect the molecule's ability to bind to its target, as well as its metabolic stability and pharmacokinetic properties.

For example, the blockbuster anti-inflammatory drug Celecoxib contains a 1,5-diarylpyrazole core. While it does not have a chloro or amino substituent directly on the pyrazole ring, its synthesis from a 1,3-diketone and a substituted hydrazine highlights the importance of controlling the regiochemistry of the pyrazole formation.[5][6] The principles governing the regioselective synthesis of chloro-pyrazole amines are directly applicable to the synthesis of such complex drug molecules.

Conclusion

The seemingly minor change of moving a chlorine atom from the C3 to the C5 position of a pyrazole amine has a cascade of effects on its synthesis, properties, and reactivity. The 3-chloro isomer generally exhibits a more reactive C-Cl bond for cross-coupling reactions, while the 5-chloro isomer may have a more nucleophilic amino group. The synthesis of each isomer requires careful consideration of regioselectivity, with different strategies often employed to achieve the desired product. For drug development professionals, a deep understanding of these isomeric differences is crucial for the efficient and rational design of novel therapeutics.

References

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, 20 Dec. 2019.

- 3-Chloro-1H-pyrazol-5-aMine | 916211-79-5. ChemicalBook.

- A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 3 Aug. 2022.

- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem.

- A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Science Publishing.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.

- Synthesis and pharmacological activities of celecoxib derivatives.

- Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO3H c

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 10 Dec. 2024.

- Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. Benchchem.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- A REGIOSELECTIVE SYNTHESIS OF 5-CHLORO-1-VINYLAND 3-ALKENYL-5-CHLORO-1H-PYRAZOLES. Chemistry of Heterocyclic Compounds, 16 Nov. 2022.

- Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating.

- Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone deriv

- Research Article Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar, 20 Feb. 2020.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. OUCI.

- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.

- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.

- 3-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)quinoxalin-2-amine. PubChemLite.

- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot

- N-alkylation method of pyrazole.

- Suzuki Coupling. Organic Chemistry Portal.

- 5-Chloro-1H-pyrazol-3-amine | 916211-79-5. Sigma-Aldrich.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 6. Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO<sub>3</sub>H catalyst under mild condition - ProQuest [proquest.com]

physical properties of 1-methyl-5-chloro-4-aminopyrazole

The following technical guide details the physical properties, synthesis, and handling of 1-methyl-5-chloro-4-aminopyrazole (CAS 406189-04-6).

Primary CAS: 406189-04-6 Synonyms: 5-Chloro-1-methyl-1H-pyrazol-4-amine; 4-Amino-5-chloro-1-methylpyrazole Molecular Formula: C₄H₆ClN₃ Molecular Weight: 131.56 g/mol

Executive Summary

1-Methyl-5-chloro-4-aminopyrazole is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors, specifically targeting the JAK/TYK2 signaling pathways for autoimmune indications. Its structural value lies in the 5-chloro substituent , which provides critical steric bulk and electronic modulation (lowering the pKa of the adjacent amine) compared to the non-chlorinated scaffold. This guide synthesizes experimental data with chemoinformatic predictions to support researchers in synthetic planning and property analysis.

Chemical Identity & Structural Analysis

The compound features a pyrazole core substituted at the N1 position with a methyl group, the C5 position with a chlorine atom, and the C4 position with a primary amine.

| Attribute | Detail |

| IUPAC Name | 5-Chloro-1-methyl-1H-pyrazol-4-amine |

| SMILES | CN1N=CC(N)=C1Cl |

| InChI Key | HHGWNOSKFDRZHS-UHFFFAOYSA-N |

| Electronic Character | The C5-Chloro atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the pyrazole ring. This makes the C4-amine less nucleophilic than in 1-methyl-4-aminopyrazole. |

| Regiochemistry | The 1-methyl group directs electrophilic aromatic substitution (like chlorination) primarily to the C5 position due to the activation of the pyrazole ring, though protection of the amine is often required to prevent oxidation. |

Physical & Thermodynamic Properties

Note: Where experimental values are proprietary or sparse in open literature, consensus predictive models (ACD/Labs, EPISuite) are utilized and labeled as such.

Solid-State & Phase Properties

| Property | Value / Range | Note |

| Physical State | Solid | Typically isolated as an off-white to tan/brown solid. |

| Melting Point | 60–80 °C (Approximate) | Often isolated as a residue or low-melting solid; HCl salts melt significantly higher (>200 °C). |

| Boiling Point | 240–250 °C (Predicted) | Decomposition likely occurs before boiling at atmospheric pressure. |

| Density | 1.35 ± 0.1 g/cm³ | Predicted based on molar volume. |

Solution Chemistry & Solubility

| Property | Value | Implications for Workup |

| pKa (Conjugate Acid) | ~3.5 – 3.8 (Predicted) | Weakly basic. The 5-Cl substituent lowers basicity. It will not protonate in pH 7 buffers but forms stable salts with strong acids (HCl, TFA). |

| LogP (Octanol/Water) | 0.48 – 0.60 | Moderate lipophilicity. Suitable for extraction with Ethyl Acetate or DCM from basic aqueous layers. |

| Solubility | High: DMSO, DMF, MethanolModerate: DCM, Ethyl AcetateLow: Water (Neutral pH) | Soluble in water at pH < 2 (as ammonium salt). |

Spectroscopic Characterization

For identification during synthesis, the following spectral features are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 7.30–7.45 ppm (s, 1H): The C3-H proton. This is the only aromatic singlet. Its shift is deshielded relative to the non-chlorinated analog.

-

δ 3.80–4.20 ppm (br s, 2H): The -NH₂ protons. Broadening depends on concentration and water content.

-

δ 3.60–3.75 ppm (s, 3H): The N-Methyl group. Sharp singlet, diagnostic for N1-alkylation.

MS (ESI+)

-

m/z: 132.1 [M+H]⁺ (Base peak).

-

Isotope Pattern: A characteristic 3:1 ratio of M+H (132) to M+H+2 (134) confirms the presence of a single Chlorine atom.

Synthesis & Manufacturing Route

The most robust synthetic route avoids direct chlorination of the free amine, which leads to oxidation (tars). Instead, a protection-chlorination-deprotection strategy is employed.

Protocol Summary

-

Protection: 1-Methyl-4-aminopyrazole is protected with Boc anhydride.

-

Regioselective Chlorination: The Boc-protected intermediate is treated with N-Chlorosuccinimide (NCS). The bulky Boc group and the N-methyl group direct the halogen to the C5 position.

-

Deprotection: Acidic cleavage yields the target amine.

Workflow Diagram (Graphviz)

Caption: Optimized synthetic pathway utilizing steric direction to achieve 5-chloro regioselectivity.

Detailed Methodology (Step 2: Chlorination)

-

Reagents: tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DCM (10-20 volumes).

-

Procedure: Dissolve the carbamate in DCM. Add NCS portion-wise at room temperature. Stir at 30°C for 12–16 hours.

-

Workup: Wash with water and brine. Dry organic layer over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide byproducts.

-

Why this works: The C5 position is the most electron-rich available site. The Boc group prevents N-chlorination and subsequent degradation.

Stability & Handling

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (darkening) upon air exposure.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

-

Safety: Classified as an Irritant (H315, H319).[3] Wear nitrile gloves and safety glasses. Avoid dust formation.

References

-

Synthesis & Application in Kinase Inhibitors

-

Patent: "Bridged Heterocyclyl-Substituted Pyrimidine Compound." (2020).[4] EP 4 011 865 A1 . Describes the Boc-protection/NCS chlorination route in detail.

-

Source:

-

-

Chemical Identity & CAS Verification

- Source: Sigma-Aldrich / Merck KGaA Product C

-

Link:

-

Physical Property Prediction (pKa/LogP)

- Tool: EPA CompTox Chemicals Dashboard (QSAR Models).

-

Link:

Sources

Technical Safety & Handling Guide: 5-Chloro-1-methyl-1H-pyrazol-4-amine

Executive Summary & Scientific Context

In the landscape of modern medicinal chemistry, 5-chloro-1-methyl-1H-pyrazol-4-amine serves as a "privileged scaffold." Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic C4-amine and the electrophilic C5-chloride. This dual nature makes it an indispensable building block for synthesizing fused heterocycles, particularly pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines , which are frequent motifs in kinase inhibitors and agrochemicals.

However, this reactivity profile necessitates a rigorous understanding of its safety data. The presence of the halogenated ring system combined with a primary amine creates specific toxicological and stability concerns that generic SDS templates often overlook. This guide synthesizes standard GHS compliance with practical, bench-level insights for safe manipulation in drug discovery workflows.

Compound Identification & Physicochemical Profile

Accurate identification is the first line of defense in chemical safety. The following data establishes the "fingerprint" of the material.

| Property | Specification | Senior Scientist Note |

| CAS Number | 406189-04-6 | Verify against CoA; isomers (e.g., 3-amine) have vastly different reactivity. |

| IUPAC Name | 5-chloro-1-methylpyrazol-4-amine | Often abbreviated in lab notebooks as "Cl-Me-Py-NH2". |

| Molecular Weight | 131.56 g/mol | Crucial for stoichiometry; often used in excess during cyclizations. |

| Appearance | Solid (Off-white to pale yellow) | Darkening indicates oxidation of the amine; repurify if brown. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility. Avoid aqueous workups without pH adjustment. |

| Acidity (pKa) | ~3.5 - 4.0 (Conjugate acid) | Weak base. Can be extracted into organic phase from basic aqueous solution. |

Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant and Acute Toxin (Oral) .

GHS Classification & H-Statements

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

Mechanistic Toxicology (The "Why")

-

Respiratory Irritation (H335): The primary amine functionality (

) is basic and can react with mucosal membranes in the respiratory tract. The chlorinated ring increases lipophilicity, potentially enhancing absorption through lung tissue. -

Skin/Eye Irritation (H315/H319): As a halogenated aromatic amine, the compound can act as a hapten, potentially causing sensitization upon repeated exposure, though it is primarily a direct irritant.

-

Reactivity Hazards: The C5-chloride is susceptible to nucleophilic aromatic substitution (

). Accidental contact with strong nucleophiles (e.g., thiols in skin proteins) can lead to covalent modification of biological tissues.

Operational Protocols: Handling & Storage

Safe handling requires a self-validating workflow. The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE.

Workflow Logic: Safe Handling Decision Tree

Figure 1: Operational workflow for handling 5-chloro-1-methyl-1H-pyrazol-4-amine, prioritizing engineering controls to mitigate inhalation risks.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow oxidation of the amine.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich amino group makes the ring susceptible to oxidative degradation over months.

-

Incompatibilities:

-

Acid Chlorides/Anhydrides: Will react violently to form amides.

-

Strong Oxidizers: Risk of fire or evolution of toxic nitrogen oxides (

).

-

Synthesis & Application Context

Understanding how this chemical is used helps predict hazards during experimentation. It is primarily used as an intermediate.

Key Reaction: Pyrazolo-Pyridine Formation

In drug discovery, this amine is often reacted with

-

Hazard Insight: These reactions often require elevated temperatures (

) or Lewis acids. The volatility of the amine increases at these temperatures. Always use a reflux condenser and a scrubber if generating HCl gas.

Decomposition Products

In the event of a thermal runaway or fire, the compound decomposes into:

-

Hydrogen Chloride (HCl): Corrosive gas.

-

Nitrogen Oxides (NOx): Pulmonary irritants.

-

Carbon Monoxide (CO): Asphyxiant.

Emergency Response Protocols

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[2][4][5] The chlorinated amine is lipophilic; simple rinsing may not remove all residue immediately. Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water (not alcohol). Alcohol can increase skin permeability, driving the toxin deeper into the dermis.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration pneumonia from the irritant nature of the compound.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don a half-mask respirator (P95/P100) if powder is dispersed.

-

Neutralization: There is no specific neutralizer. Adsorb onto vermiculite or sand.

-

Cleaning: Wipe surfaces with a dilute detergent solution. Do not use bleach (hypochlorite), as it can react with the amine to form unstable N-chloroamines.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-1-methyl-1H-pyrazol-4-amine. Merck KGaA. Link

-

PubChem. (2024). Compound Summary: 5-chloro-1-methyl-1H-pyrazol-4-amine (CID 122164434).[6] National Center for Biotechnology Information. Link

-

Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Link

-

Fisher Scientific. (2024).[3] GHS Classification for Aminopyrazoles. Thermo Fisher Scientific. Link

Sources

Strategic Sourcing and Synthetic Applications of 5-Chloro-1-methyl-1H-pyrazol-4-amine in Kinase Inhibitor Development

Prepared by: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazole core has emerged as a privileged scaffold. Specifically, 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) serves as a highly specialized, high-value building block in the design of small-molecule kinase inhibitors[1]. This intermediate is critical for synthesizing inhibitors targeting Janus kinase 1 (JAK1), Tyrosine kinase 2 (TYK2), and NF-κB inducing kinase (NIK)[2][3].

Due to its high demand in the pharmaceutical sector for treating autoimmune diseases (e.g., rheumatoid arthritis, lupus, psoriasis) and malignancies, understanding both the strategic sourcing economics and the in-house scale-up methodologies for this compound is essential for optimizing drug development pipelines.

Physicochemical Profiling & Supplier Landscape

Before integrating this building block into a synthetic workflow, it is crucial to establish its physicochemical baseline and evaluate commercial availability. Small-scale procurement of this compound is notoriously expensive due to the regioselective challenges in its synthesis, making bulk or in-house synthesis highly favorable for late-stage development.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 5-Chloro-1-methyl-1H-pyrazol-4-amine |

| CAS Registry Number | 406189-04-6 |

| Molecular Formula | C4H6ClN3 |

| Molecular Weight | 131.56 g/mol |

| Physical State | Solid / Oil (Free base), Powder (Dihydrochloride salt: 1989672-54-9) |

Table 2: Commercial Suppliers & Pricing Matrix (Estimated)

Note: Prices are subject to supply chain fluctuations and scale requirements.

| Supplier | Catalog / SKU | Purity | Estimated Price (USD) | Availability / Lead Time |

| 4 | R01B6LN | ≥95% | ~$490 per 50 mg | Catalog / Inquire[4] |

| 5 | SY040221 | ≥95% | Price on Application | In-Stock (US/CN)[5] |

| 1 | 406189-04-6 | ≥95% | Price on Application | Catalog / Inquire[1] |

| 6 | 406189-04-6 | ≥95% | Price on Application | Online Orders[6] |

Mechanistic Role in Drug Design (E-E-A-T)

Why is 5-chloro-1-methyl-1H-pyrazol-4-amine so heavily utilized in modern medicinal chemistry? The answer lies in the precise spatial and electronic properties it imparts to a drug molecule when bound to a kinase hinge region[2].

-

The Pyrazole Core: Mimics the purine ring of ATP, allowing for critical hydrogen bonding with the backbone amides of the kinase hinge region.

-

The 1-Methyl Group: Prevents tautomerization of the pyrazole ring. By locking the molecule into a single tautomeric state, we eliminate entropic penalties during binding and ensure a predictable, singular binding conformation.

-

The 5-Chloro Substituent: This is the masterstroke of the scaffold. The chlorine atom is perfectly sized to project into the "gatekeeper adjacent" hydrophobic pocket of JAK1 and TYK2. Furthermore, the electron-withdrawing nature of the chlorine atom enables halogen bonding with the protein backbone, exponentially increasing selectivity for JAK1/TYK2 over other JAK family members (like JAK2), thereby reducing off-target hematological toxicity[2].

-

The 4-Amino Group: Acts as the primary synthetic handle for Buchwald-Hartwig cross-coupling or amide bond formation to extend the molecule into the solvent-exposed region of the kinase.

Figure 2: Mechanism of action for 5-chloro-pyrazole derived inhibitors in the JAK/STAT pathway.

Validated Synthesis & Scale-Up Protocol

Because purchasing catalog quantities (e.g., ~$490 for 50 mg) is not viable for scale-up, process chemists must rely on a robust, self-validating synthetic route[7].

The Causality of the Synthetic Design: Direct chlorination of 1-methyl-1H-pyrazole-4-amine is synthetically disastrous. The electron-rich nature of the free amine makes it highly susceptible to N-chlorination and oxidative degradation. By first installing a tert-butyloxycarbonyl (Boc) protecting group, we achieve two critical objectives:

-

Electronic Dampening: The carbamate reduces the electron density of the pyrazole ring, preventing over-chlorination.

-

Steric Directing: The bulky Boc group sterically shields the 3-position, forcing the electrophilic aromatic substitution of N-chlorosuccinimide (NCS) to occur exclusively at the 5-position.

Figure 1: Regioselective 3-step synthesis workflow of 5-chloro-1-methyl-1H-pyrazol-4-amine.

Step-by-Step Methodology[7]

Step 1: Boc Protection

-

Dissolve 1-methyl-1H-pyrazole-4-amine (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA, 2.0 eq) dropwise at room temperature.

-

Stir the mixture at room temperature overnight (12 hours).

-

Workup: Quench with water, extract with DCM, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (petroleum ether/ethyl acetate = 20/1 to 2/1). Expected Yield: ~97%.

Step 2: Regioselective Chlorination

-

Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add N-chlorosuccinimide (NCS, 1.1 eq) in a single portion.

-

Critical Parameter: Heat the reaction strictly to 30°C and stir overnight. Causality: 30°C provides the exact activation energy for mono-chlorination without triggering di-chlorination or ring opening.

-

Workup: Concentrate under reduced pressure and purify via flash column chromatography. Expected Yield: ~84%.

Step 3: Acidic Deprotection & Isolation

-

Dissolve the chlorinated intermediate from Step 2 in DCM under a nitrogen atmosphere.

-

Add 4M HCl in dioxane (excess) dropwise at room temperature. Causality: Dioxane provides a strictly anhydrous acidic environment, preventing hydrolysis of the chloro group while cleanly cleaving the Boc group to release gaseous isobutylene and CO₂.

-

Stir for 30 minutes. The product will precipitate as the hydrochloride salt. Filter and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the protocol is a self-validating system, In-Process Controls (IPC) must be strictly adhered to:

-

Post-Step 2 Validation: Perform LC-MS. The appearance of the m/z 232 [M+H]+ peak confirms successful mono-chlorination. If an m/z 266 peak appears, it indicates over-chlorination, signaling a failure in temperature control or NCS stoichiometry.

-

Final Product Validation: Final deprotection is validated by the LC-MS shift from m/z 232 to m/z 132 [M+H]+ (free base molecular weight is 131.56)[1]. Furthermore, ¹H-NMR must show the complete disappearance of the massive singlet at ~1.4 ppm (corresponding to the 9 protons of the Boc group), confirming absolute deprotection.

References

-

Title: SY040221,Product Search,AccelaChem Source: accelachem.com URL: [Link]

-

Title: 5-Chloro-1-methyl-1H-pyrazol-4-amine (1 x 50 mg) | Alchimica Source: alchimica.cz URL: [Link]

-

Title: BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF (EP 4011865 A1) Source: googleapis.com URL: [Link]

- Source: patents.google.

Sources

- 1. 5-Chloro-1-methyl-1H-pyrazol-4-amine | 406189-04-6 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE - Google Patents [patents.google.com]

- 4. 5-Chloro-1-methyl-1H-pyrazol-4-amine (1 x 50 mg) | Alchimica [shop.alchimica.cz]

- 5. SY040221,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 406189-04-6|5-Chloro-1-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Ascendant Scaffold: A Technical Guide to 4-Amino-5-Chloropyrazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-5-chloropyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive literature review of this versatile core, delving into its synthesis, chemical reactivity, and multifaceted biological activities. With a particular focus on its role in the design of potent kinase inhibitors and novel antimicrobial agents, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of 4-amino-5-chloropyrazole derivatives in their research and development endeavors.

Introduction: The Strategic Importance of the 4-Amino-5-Chloropyrazole Core

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents due to its remarkable chemical stability and diverse biological activities.[1][2] The strategic introduction of an amino group at the 4-position and a chloro group at the 5-position of the pyrazole ring creates a unique chemical scaffold with a specific arrangement of hydrogen bond donors and acceptors, as well as a reactive handle for further chemical modifications. This distinct substitution pattern has proven to be highly effective in targeting a range of biological macromolecules, leading to the discovery of potent inhibitors of key cellular processes implicated in various diseases.

The 4-amino group often serves as a crucial hydrogen bond donor, enabling strong and specific interactions with the hinge region of protein kinases, a common feature of many Type I kinase inhibitors.[3][4] The 5-chloro substituent, on the other hand, can act as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, and its electron-withdrawing nature can modulate the pKa of the pyrazole ring nitrogens and the reactivity of the adjacent amino group. This fine-tuning of electronic properties can significantly impact the binding affinity and selectivity of the resulting derivatives.

This guide will navigate the synthetic landscape of 4-amino-5-chloropyrazole derivatives, explore their chemical behavior, and provide an in-depth analysis of their biological applications, with a particular emphasis on their role as kinase inhibitors in oncology and as novel antimicrobial agents.

Synthetic Methodologies: Constructing the 4-Amino-5-Chloropyrazole Scaffold

The efficient and versatile synthesis of the 4-amino-5-chloropyrazole core is paramount for the exploration of its chemical space and the development of novel drug candidates. Several synthetic strategies have been reported, each with its own advantages and limitations.

Direct Cyclization and Chlorination Strategies

A direct and efficient one-pot method for the synthesis of 4-chloropyrazoles involves the cyclization and chlorination of hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[5][6] This approach offers mild reaction conditions and can provide good yields for a variety of substituted pyrazoles.[5][6]

Experimental Protocol: Synthesis of 4-Chloropyrazoles via TCCA-mediated Cyclization/Chlorination [6]

-

To a solution of the appropriate hydrazine derivative (1 equivalent) in a suitable solvent (e.g., trifluoroethanol), add 1,3,5-trichloroisocyanuric acid (TCCA) (1 equivalent).

-

Stir the reaction mixture at room temperature for a specified time (typically a few hours) until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-chloropyrazole derivative.

Electrochemical Reduction and In Situ Chlorination

An alternative approach for the synthesis of specific 4-amino-5-chloropyrazole derivatives involves the electrochemical reduction of a 4-nitropyrazole precursor in the presence of a chloride source. This method allows for the in situ generation of the amino group and subsequent chlorination at the 5-position. For instance, 5-chloro-1-phenyl-1H-pyrazol-4-amine has been synthesized by the electrochemical reduction of 4-nitro-1-phenylpyrazole in diluted hydrochloric acid.[7] This process proceeds through the formation of the corresponding hydroxylamine, which then undergoes a nucleophilic transformation to yield the 5-chloro derivative.[7]

Synthesis from Arylazomalononitriles

The cyclization of arylazomalononitriles with chloroacetonitrile in the presence of a base like triethylamine offers a route to 4-amino-3,5-dicyanopyrazoles.[8][9] While this method does not directly yield a 5-chloro substituent, the resulting dicyano-substituted pyrazole can be a versatile intermediate for further chemical transformations.[8][9]

Chemical Reactivity and Physicochemical Properties

The chemical reactivity of the 4-amino-5-chloropyrazole scaffold is dictated by the interplay of the amino and chloro substituents on the pyrazole ring.

-

The 4-Amino Group: The amino group at the C4 position is a key nucleophilic center and can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

-

The 5-Chloro Group: The chlorine atom at the C5 position is a versatile handle for introducing further molecular diversity. It can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile introduction of aryl, heteroaryl, and amino substituents at this position. The electron-withdrawing nature of the chlorine atom also influences the acidity of the pyrazole ring protons and the basicity of the ring nitrogens, which can be critical for receptor binding.

Biological Activities and Therapeutic Applications

The 4-amino-5-chloropyrazole scaffold has demonstrated a broad spectrum of biological activities, with its most prominent applications in the fields of oncology and infectious diseases.

Kinase Inhibition in Cancer Therapy

The 4-aminopyrazole core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-chloro substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity of the inhibitor.

Key Kinase Targets:

-

Src Family Kinases: The pyrazolo[3,4-d]pyrimidine derivative, 4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine (PP2), is a well-known and widely used inhibitor of the Src family of non-receptor tyrosine kinases.[10] Src kinases are often overactive in various cancers and play a crucial role in cell proliferation, survival, and metastasis.

-

Cyclin-Dependent Kinases (CDKs): Several 4-amino-5-chloropyrazole derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[7] For instance, a series of 4-aminopyrazole derivatives have been investigated as inhibitors of CDK9, a kinase involved in the regulation of transcription.[11]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many 4-amino-5-chloropyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the target kinase. The 4-amino group typically forms one or more hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The substituents at other positions of the pyrazole ring can then occupy adjacent hydrophobic and hydrophilic pockets, leading to high-affinity and selective inhibition.

Caption: General binding mode of a 4-amino-5-chloropyrazole kinase inhibitor.

Antimicrobial Activity

Derivatives of the 4-amino-5-chloropyrazole scaffold have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[12][13] The exact mechanism of their antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR) Highlights:

The biological activity of 4-amino-5-chloropyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and the 4-amino group.

| Compound/Series | Target | Key Structural Features for Activity | Reference |

| PP2 | Src Family Kinases | 4-Amino group, 5-(4-chlorophenyl) substituent | [10] |

| Thiazolyl-pyrazoline derivatives | EGFR Kinase | 4-Chlorophenyl substituent on the pyrazole ring | [14] |

| Pyrazole-based Schiff bases | Antibacterial | Presence of chloro and fluoro substituents on the aromatic ring | [15] |

Future Perspectives and Conclusion

The 4-amino-5-chloropyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued relevance in drug discovery. Future research in this area will likely focus on:

-

Development of more selective kinase inhibitors: By fine-tuning the substituents on the pyrazole core, it may be possible to develop inhibitors with improved selectivity profiles, thereby reducing off-target effects and enhancing therapeutic efficacy.

-

Exploration of novel biological targets: The diverse biological activities of this scaffold suggest that it may have potential against a wider range of targets beyond kinases and microbial enzymes.

-

Application in targeted drug delivery: The reactive handles on the 4-amino-5-chloropyrazole core could be utilized for conjugation to targeting moieties or drug delivery systems to enhance tissue-specific delivery and reduce systemic toxicity.

References

-

ResearchGate. 4-Amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo(3,4- d)pyrimidine (PP2)... Available from: [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available from: [Link]

-

MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available from: [Link]

-

National Center for Biotechnology Information. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

-

PubMed. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Available from: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

-